molecular formula C7H3FN4 B2518688 2-Azido-3-fluorobenzonitrile CAS No. 2551119-70-9

2-Azido-3-fluorobenzonitrile

Cat. No.: B2518688
CAS No.: 2551119-70-9
M. Wt: 162.127
InChI Key: SLFDBOIZRSXXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-3-fluorobenzonitrile is an organic compound that features both azide and fluorine functional groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-3-fluorobenzonitrile typically involves the introduction of the azide group to a fluorinated benzonitrile precursor. One common method is the nucleophilic substitution reaction where 2-fluoro-3-nitrobenzonitrile is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the nitro group with the azide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of phase transfer catalysts can also be employed to improve the yield and selectivity of the azidation reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via [3+2] cycloaddition reactions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

Major Products:

    Triazoles: Formed via cycloaddition reactions with alkynes.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

2-Azido-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-3-fluorobenzonitrile primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions .

Comparison with Similar Compounds

Uniqueness: 2-Azido-3-fluorobenzonitrile is unique due to the presence of both azide and fluorine functional groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile applications in synthesis and materials science, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-azido-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN4/c8-6-3-1-2-5(4-9)7(6)11-12-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDBOIZRSXXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=[N+]=[N-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.